molecular formula C6H12O5 B1664072 (2R,3R,4R)-hexane-1,2,3,4,6-pentol CAS No. 6664-99-9

(2R,3R,4R)-hexane-1,2,3,4,6-pentol

Cat. No. B1664072
CAS RN: 6664-99-9
M. Wt: 166.17 g/mol
InChI Key: VRYALKFFQXWPIH-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-D-galactose is a deoxygalactose. It derives from an aldehydo-D-galactose and a D-galactose.

Scientific Research Applications

  • Physical Properties in Aqueous Solutions : Research by Zhu, Ma, and Zhou (2010) investigated the densities and viscosities of various sugar alcohol aqueous solutions, including (2R,3R,4R)-hexane-1,2,3,4,6-pentol. They found that the viscosities of these solutions have a nonlinear relation to temperature or concentration, and the densities show a linear relation, which can be crucial for applications in solution chemistry and process engineering (Zhu, Ma, & Zhou, 2010).

  • Hydrogen Bonding Properties : A study by Oruç, Varnali, and Bekiroğlu (2018) used NMR spectroscopy to reveal the hydrogen bonding properties of polyols, including (2R,3R,4R)-hexane-1,2,3,4,6-pentol, in aqueous solutions. This research is significant in understanding the molecular interactions and stability of these compounds in various environments (Oruç, Varnali, & Bekiroğlu, 2018).

  • Reactivity with Radicals : Hoffmann et al. (2009) explored the reactivity of poly-alcohols, including (2R,3R,4R)-hexane-1,2,3,4,6-pentol, with radicals like OH, NO3, and SO4- in aqueous solutions. These reactions are important in understanding the oxidative stability and potential degradation pathways of these compounds (Hoffmann et al., 2009).

  • Circular Dichroism Spectra : Rele et al. (1996) discussed the synthesis of various configurational isomers of acyclic 1,2,3,4,6-pentols, including those related to (2R,3R,4R)-hexane-1,2,3,4,6-pentol. Their research highlighted the unique circular dichroism spectra of these compounds, which is valuable for chiral analysis and stereochemical studies (Rele et al., 1996).

properties

CAS RN

6664-99-9

Product Name

(2R,3R,4R)-hexane-1,2,3,4,6-pentol

Molecular Formula

C6H12O5

Molecular Weight

166.17 g/mol

IUPAC Name

(2R,3R,4R)-hexane-1,2,3,4,6-pentol

InChI

InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

VRYALKFFQXWPIH-HSUXUTPPSA-N

Isomeric SMILES

C(CO)[C@H]([C@H]([C@@H](CO)O)O)O

SMILES

C(CO)C(C(C(CO)O)O)O

Canonical SMILES

C(CO)C(C(C(CO)O)O)O

Appearance

Solid powder

melting_point

146.5 °C

Other CAS RN

1949-89-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-deoxy-D-galactose
2-deoxy-lyxo-hexose
2-deoxy-lyxo-hexose, (D)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R)-hexane-1,2,3,4,6-pentol
Reactant of Route 2
(2R,3R,4R)-hexane-1,2,3,4,6-pentol
Reactant of Route 3
(2R,3R,4R)-hexane-1,2,3,4,6-pentol
Reactant of Route 4
(2R,3R,4R)-hexane-1,2,3,4,6-pentol
Reactant of Route 5
(2R,3R,4R)-hexane-1,2,3,4,6-pentol
Reactant of Route 6
(2R,3R,4R)-hexane-1,2,3,4,6-pentol

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